Structural Regiochemistry: 3-Position Pyridazinyloxy-Piperidine vs. 4-Position Analogs in the SCD1 Inhibitor Patent Landscape
The compound features an uncommon 3-(pyridazin-3-yloxy)piperidine connectivity. The dominant substitution pattern among biologically characterized piperidinyl-pyridazine SCD1 inhibitors is the 4-(pyridazin-3-yloxy)piperidine or 4-(6-substituted-pyridazin-3-yl)piperidine motif [1]. This regiochemical distinction is notable because in related SCD1 inhibitor series, relocating the pyridazine attachment from the 4-position to the 3-position of the piperidine ring alters the dihedral angle and vector of the heteroaryl moiety, which can affect target binding. However, no direct head-to-head activity comparison between this compound and a 4-substituted analog has been publicly reported.
| Evidence Dimension | Regiochemistry of pyridazine-piperidine attachment |
|---|---|
| Target Compound Data | 3-(pyridazin-3-yloxy)piperidine (pyridazine at piperidine 3-position) |
| Comparator Or Baseline | 4-(pyridazin-3-yloxy)piperidine (dominant patent scaffold; pyridazine at piperidine 4-position) [1] |
| Quantified Difference | No quantitative activity data available for either scaffold in direct comparison. Qualitative structural divergence confirmed. |
| Conditions | Structural analysis based on patent Markush formulas and exemplified compounds in US 9,102,669 B2 |
Why This Matters
Procurement of the exact 3-oxy regioisomer is critical when building SAR datasets, as the 4-oxy isomer scaffold is heavily precedented and may exhibit divergent target engagement.
- [1] Janssen Pharmaceutica NV. Substituted piperidinyl-pyridazinyl derivatives useful as SCD 1 inhibitors. US Patent 9,102,669 B2, issued August 11, 2015. View Source
